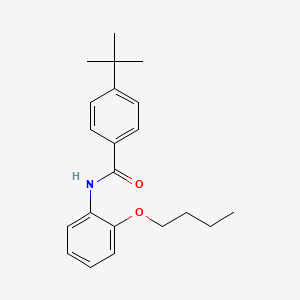

N-(2-butoxyphenyl)-4-tert-butylbenzamide

Description

N-(2-butoxyphenyl)-4-tert-butylbenzamide is a benzamide derivative featuring a 4-tert-butylphenyl group linked to a 2-butoxyphenyl moiety via an amide bond.

Properties

IUPAC Name |

N-(2-butoxyphenyl)-4-tert-butylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO2/c1-5-6-15-24-19-10-8-7-9-18(19)22-20(23)16-11-13-17(14-12-16)21(2,3)4/h7-14H,5-6,15H2,1-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCGIGJOHUXONZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-butoxyphenyl)-4-tert-butylbenzamide typically involves the reaction of 2-butoxyaniline with 4-tert-butylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-butoxyaniline+4-tert-butylbenzoyl chloride→this compound+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-butoxyphenyl)-4-tert-butylbenzamide can undergo various chemical reactions, including:

Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products

Oxidation: Formation of butoxybenzaldehyde or butoxybenzoic acid.

Reduction: Formation of N-(2-butoxyphenyl)-4-tert-butylaniline.

Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and fibrosis.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-butoxyphenyl)-4-tert-butylbenzamide involves its interaction with specific molecular targets and pathways. For instance, in antifibrotic applications, the compound has been shown to suppress myofibroblast transdifferentiation, extracellular matrix deposition, and cellular contractility. These effects are mediated through the inhibition of signaling pathways involving proteins such as SMURF2 .

Comparison with Similar Compounds

Key Observations :

- Synthesis : Many analogs (e.g., ) use coupling reagents like BTFFH and LiHMDS, suggesting a common synthetic route for benzamide derivatives.

Functional and Application Comparisons

Corrosion Inhibition ()

- IL2 (butoxy-substituted imidazole) showed higher inhibition efficiency (60–100 ppm) than IL1 (propoxy-substituted) due to stronger adsorption via longer alkyl chains. This suggests that the butoxy group in the target compound could similarly enhance surface interactions in non-biological applications .

Physical Properties

- Lipophilicity: The tert-butyl group and butoxy chain increase logP, as seen in Tenovin-1 (logP ~4.5) and IL2 (higher efficiency with butoxy).

- Thermodynamics : Adsorption data for IL1/IL2 () follow the Langmuir model, implying that the target compound may also adsorb via mixed physical/chemical mechanisms .

Structural and Crystallographic Insights

- Nitrobenzamide Analogs () : The nitro group in N-(2-nitrophenyl)-4-bromo-benzamide introduces steric and electronic effects, altering crystal packing. The butoxy group in the target compound may similarly influence crystallinity and stability .

Q & A

Q. What are the established synthetic routes for N-(2-butoxyphenyl)-4-tert-butylbenzamide, and how do reaction conditions influence yield?

this compound can be synthesized via amide coupling between 4-tert-butylbenzoyl chloride and 2-butoxyaniline. A typical protocol involves using triethylamine as a base in dichloromethane under inert conditions (e.g., nitrogen atmosphere) to neutralize HCl generated during the reaction. For example, analogous syntheses of 4-tert-butylbenzamide derivatives achieved 65–79% yields by optimizing stoichiometry (1.0:1.1 molar ratio of amine to acyl chloride) and reaction time (12–24 hours) . Purity is enhanced via column chromatography (e.g., ethyl acetate/hexanes gradients).

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity. The tert-butyl group typically appears as a singlet at ~1.3 ppm (¹H) and ~34 ppm (¹³C). Aromatic protons from the 2-butoxyphenyl moiety resonate between 6.8–7.5 ppm .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity (>95% threshold for biological assays) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H]⁺ expected for C₂₁H₂₆NO₃: 340.1913) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in dichloromethane or ethyl acetate. Aqueous solubility is limited (<1 mg/mL in PBS at pH 7.4). Stability studies recommend storage at –20°C in anhydrous DMSO to prevent hydrolysis of the amide bond. Accelerated degradation tests (40°C/75% RH for 4 weeks) show <5% decomposition when protected from light .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing analogs with modified aryl/alkoxy substituents be addressed?

Regioselectivity in electrophilic substitutions (e.g., nitration, halogenation) is influenced by the electron-donating 2-butoxy group. Computational modeling (DFT calculations) predicts preferential para-substitution on the benzamide ring. Experimentally, directing groups (e.g., Boc-protected amines) or transition-metal catalysis (e.g., Ir-catalyzed C–H activation) enhance selectivity, as demonstrated in analogous 4-tert-butylbenzamide derivatives .

Q. What mechanistic hypotheses exist for its potential biological activity, and how can they be tested?

While direct biological data for this compound is scarce, structural analogs (e.g., Tenovin-1 derivatives) suggest mechanisms like sirtuin inhibition or protein-protein interaction disruption. Target validation requires:

- Cellular assays : Dose-response curves (IC₅₀ determination) in cancer cell lines.

- Pull-down assays : Biotinylated probes coupled with LC-MS/MS to identify binding partners .

- Molecular docking : Align with known targets (e.g., MDM2) using Schrödinger Suite or AutoDock .

Q. How should researchers resolve contradictions in reported synthetic yields or purity across studies?

Discrepancies often arise from:

- Reagent quality : Aniline precursors with trace moisture reduce coupling efficiency. Use freshly distilled triethylamine and anhydrous solvents .

- Chromatography gradients : Adjusting ethyl acetate content (10→30% in hexanes) improves separation of byproducts (e.g., unreacted acyl chloride).

- Validation : Cross-reference multiple techniques (e.g., NMR + HPLC) to confirm purity .

Q. What computational strategies predict the compound’s reactivity or metabolic pathways?

- Reactivity : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- Metabolism : CYP450 isoform susceptibility is modeled using ADMET Predictor or SwissADME. The tert-butyl group may slow oxidative metabolism, while the butoxy chain is prone to O-dealkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.